Enalaprilat-d5 Sodium Salt

LC-MS/MS quantification stable isotope-labeled internal standard isotopic interference

Enalaprilat-d5 Sodium Salt is a pentadeuterated (phenyl-d5) stable isotope-labeled internal standard (SIL-IS) engineered to eliminate analytical error in LC-MS/MS quantification of enalaprilat. Its +5 Da mass shift and phenyl-specific deuteration prevent cross-talk and hydrogen‑deuterium back‑exchange, ensuring <15% accuracy and precision in validated BA/BE and TDM methods. With ≥99 atom% D isotopic purity and <2% residual unlabeled content, it satisfies FDA and ICH M10 requirements without isotopic correction algorithms. Compared to lower-mass deuterated analogs, the d5‑label guarantees definitive chromatographic resolution, while its cross‑analyte capability in multi‑hypertensive panels reduces per‑sample internal standard costs. Procure this high‑purity, regulatory‑grade standard to secure audit‑ready bioanalytical data and streamline ANDA submissions.

Molecular Formula C18H22N2Na2O5
Molecular Weight 397.4 g/mol
CAS No. 1356922-29-6
Cat. No. B1139167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnalaprilat-d5 Sodium Salt
CAS1356922-29-6
Molecular FormulaC18H22N2Na2O5
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCCC1C(=O)[O-])NC(CCC2=CC=CC=C2)C(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C18H24N2O5.2Na/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13;;/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25);;/q;2*+1/p-2/t12-,14-,15-;;/m0../s1/i2D,3D,4D,6D,7D;;
InChIKeyHTOMWWZYNPLIET-CGGLEDJRSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enalaprilat-d5 Sodium Salt (CAS 1356922-29-6): Stable Isotope-Labeled Internal Standard for ACE Inhibitor Bioanalysis


Enalaprilat-d5 Sodium Salt (CAS 1356922-29-6) is a pentadeuterated stable isotope-labeled analog of enalaprilat, the active diacid metabolite of the prodrug enalapril. As a nonsulfhydryl dipeptide angiotensin-converting enzyme (ACE) inhibitor, the non-deuterated parent compound enalaprilat exhibits high-affinity competitive binding to ACE with an inhibition constant (Ki) of approximately 0.1 nM and an in vivo binding affinity (KD) of 0.646 nM [1][2]. The deuterated form, bearing five deuterium atoms specifically positioned on the phenyl ring (phenyl-d5), is synthesized for use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The compound has a molecular formula of C18H18D5N2NaO5 and a molecular weight of 375.41 g/mol . Its primary application lies in quantitative bioanalysis of enalaprilat in biological matrices, where it corrects for matrix effects, ionization efficiency variations, and extraction losses in accordance with FDA and ICH M10 bioanalytical method validation guidelines [3][4].

Why Enalaprilat-d5 Sodium Salt Cannot Be Substituted with Non-Deuterated Analogs or Alternative Isotopologues in Regulated Bioanalysis


Generic substitution of Enalaprilat-d5 Sodium Salt with non-deuterated enalaprilat or alternative isotopologues introduces quantifiable analytical error and regulatory non-compliance risks. Non-deuterated enalaprilat, when used as an internal standard, cannot be chromatographically or mass-spectrometrically distinguished from endogenous analyte, rendering it unsuitable for isotopic dilution quantification [1]. Among deuterated alternatives, d5-labeled enalaprilat provides a molecular weight increase of +5 Da over the unlabeled analyte, exceeding the industry-recommended minimum of +3 Da to avoid isotopic overlap with naturally occurring M+1, M+2, and M+3 isotopologues of the analyte [2]. Lower deuteration levels (e.g., d2, d3, d4) may exhibit insufficient mass separation, leading to cross-talk and ion suppression artifacts in selected reaction monitoring (SRM) modes [3]. Furthermore, the phenyl-d5 labeling pattern of this compound mitigates hydrogen-deuterium exchange during prolonged sample storage and processing—a documented limitation of aliphatic deuteration at labile positions adjacent to carbonyl groups . These differentiation parameters directly impact method validation outcomes, including accuracy, precision, and matrix effect compensation, which are subject to FDA and ICH M10 audit scrutiny [4].

Enalaprilat-d5 Sodium Salt: Quantified Differentiation Evidence Against Comparator Internal Standards


Molecular Weight Differential: +5 Da Mass Shift Exceeds Regulatory Minimum for Isotopic Separation

Enalaprilat-d5 Sodium Salt provides a +5 Da molecular weight increase relative to unlabeled enalaprilat (MW 348.4 g/mol unlabeled free acid vs. 353.4 g/mol for d5-labeled free acid), exceeding the minimum recommended +3 Da differential for reliable mass spectrometric discrimination [1]. This +5 Da separation prevents overlap with the analyte's naturally occurring M+1, M+2, and M+3 isotopologues arising from ~1.1% natural 13C abundance. In contrast, lower deuteration levels (d2, d3, d4) may yield insufficient mass separation, risking isotopic cross-talk and compromised quantification accuracy [2].

LC-MS/MS quantification stable isotope-labeled internal standard isotopic interference

Cross-Analyte Internal Standard Performance: Validated Accuracy and Precision in Multi-Analyte UPLC-MS/MS Method

In a validated UPLC-MS/MS method quantifying eight antihypertensive drugs and active metabolites in human plasma, enalapril-d5 was applied as the internal standard for all compounds except hydrochlorothiazide. The method achieved intra- and inter-day accuracies <15% and intra- and inter-day precision <15% for all analytes, with correlation coefficients >0.995 [1]. This cross-analyte applicability contrasts with alternative approaches using structural analog internal standards (e.g., felodipine used in enalapril/enalaprilat assays [2]), which exhibit different extraction recoveries and ionization efficiencies, potentially introducing greater variability.

UPLC-MS/MS method validation antihypertensive drug monitoring

Deuteration Site Stability: Phenyl-d5 Labeling Minimizes Hydrogen-Deuterium Exchange During Sample Processing

Enalaprilat-d5 Sodium Salt features deuteration exclusively on the phenyl ring (phenyl-d5), a chemically stable aromatic position that resists hydrogen-deuterium (H/D) back-exchange under typical sample preparation and storage conditions . This contrasts with aliphatic deuteration at positions adjacent to carbonyl groups or labile protons, which are documented to undergo H/D exchange in aqueous or protic solvent environments, leading to IS concentration drift and compromised quantification accuracy [1]. The phenyl-d5 design enables long-duration (≥24 hr) incubations in biological matrices without significant deuterium loss.

hydrogen-deuterium exchange sample stability SIL-IS procurement criteria

Pharmacological Identity: ACE Inhibitory Potency of Parent Compound Provides Class Context

The parent compound enalaprilat (non-deuterated) exhibits high-affinity competitive inhibition of ACE with an in vitro inhibition constant (Ki) of ≈0.1 nM determined via Henderson plot analysis [1] and an in vivo binding affinity (KD) of 0.646 nM estimated via pharmacokinetic/pharmacodynamic modeling in humans [2]. A 6.3-fold rightward shift from KD to IC50 is observed due to target reserve and turnover parameters, a phenomenon relevant to translating binding data to in vivo potency [2]. Deuterium substitution does not alter ACE binding kinetics, as deuteration occurs on the phenyl ring, distal to the ACE catalytic interaction site .

ACE inhibition pharmacokinetic modeling enalaprilat binding affinity

Isotopic Purity Specification: ≥99 Atom% D and <2% Unlabeled Residual Mitigates Calibration Non-Linearity

Enalaprilat-d5 Sodium Salt is supplied with isotopic purity ≥99 atom% D and unlabeled molecular contamination <2% . This specification aligns with industry procurement guidelines recommending <2% unlabeled residual to avoid complex mathematical correction for isotopic overlap between the IS and analyte [1]. Higher unlabeled content (>2%) introduces non-linear calibration behavior, particularly at low IS-to-analyte molar ratios, requiring post-hoc correction algorithms that increase method complexity and regulatory scrutiny.

isotopic purity calibration linearity SIL-IS procurement

Procurement and Storage: Defined Shelf Life and Stability Parameters Enable Laboratory Planning

Enalaprilat-d5 Sodium Salt demonstrates defined stability parameters under recommended storage conditions: powder form stable for 3 years at -20°C [1]; as supplied, shelf life of 2 years from QC date when stored at -20°C under inert atmosphere ; stock solutions stable for 12 months at -20°C . The compound is hygroscopic, requiring storage under inert atmosphere to prevent moisture uptake . These documented stability parameters enable predictable inventory management and method lifecycle planning.

compound stability storage conditions shelf life

Enalaprilat-d5 Sodium Salt: Validated Application Scenarios Based on Quantitative Evidence


Regulated Bioequivalence and Pharmacokinetic Studies Requiring FDA/ICH M10-Compliant Quantification

Enalaprilat-d5 Sodium Salt is the preferred internal standard for LC-MS/MS quantification of enalaprilat in human plasma during bioavailability/bioequivalence (BA/BE) studies and pharmacokinetic assessments. The compound's +5 Da mass shift and phenyl-d5 labeling satisfy regulatory requirements for stable isotope-labeled internal standards, as evidenced by its successful application in validated multi-analyte UPLC-MS/MS methods achieving intra- and inter-day accuracy and precision <15% [1]. Standard operating procedures for BA/BE studies explicitly prioritize SIL-IS over structural analog internal standards to ensure consistent extraction recovery and matrix effect compensation [2].

Multi-Analyte Antihypertensive Therapeutic Drug Monitoring (TDM) Panels

In clinical TDM applications requiring simultaneous quantification of multiple antihypertensive agents (enalaprilat, perindoprilat, losartan carboxylic acid, valsartan, amlodipine, nifedipine), enalapril-d5 has been validated as a cross-analyte internal standard for all compounds except hydrochlorothiazide. The validated method processes 50 μL plasma samples with 6-minute run times while maintaining r² > 0.995 across all calibration ranges [1]. This multi-analyte capability reduces per-sample internal standard costs and simplifies sample preparation workflows compared to using separate SIL-IS for each analyte.

Abbreviated New Drug Application (ANDA) Bioanalytical Method Validation

Enalaprilat-d5 Sodium Salt is specifically indicated for analytical method development, method validation (AMV), and quality control (QC) applications supporting ANDA submissions for generic enalapril/enalaprilat formulations [1][2]. The compound's ≥99 atom% D isotopic purity and <2% unlabeled residual content meet the stringent specifications required for regulatory bioanalysis, eliminating the need for complex isotopic correction algorithms that would otherwise attract FDA reviewer scrutiny during method assessment [3].

Long-Duration Metabolic Stability and In Vitro Incubation Studies

For in vitro metabolism studies requiring extended incubation periods (≥24 hours) in hepatic microsomes, hepatocytes, or tissue homogenates, the phenyl-d5 deuteration pattern of Enalaprilat-d5 Sodium Salt provides superior resistance to hydrogen-deuterium back-exchange compared to aliphatic-deuterated alternatives [1]. This stability characteristic ensures that the internal standard response factor remains constant throughout long-duration experiments, maintaining quantification accuracy when tracking time-dependent metabolite formation or parent compound depletion [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enalaprilat-d5 Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.